molecular formula C29H26N4 B12683584 2,2-Diethyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine CAS No. 122215-75-2

2,2-Diethyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine

Cat. No.: B12683584
CAS No.: 122215-75-2
M. Wt: 430.5 g/mol
InChI Key: UOOUPHIKFMZJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diethyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and advanced purification techniques could be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

2,2-Diethyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diethyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine stands out due to its unique structural features and diverse reactivity

Properties

CAS No.

122215-75-2

Molecular Formula

C29H26N4

Molecular Weight

430.5 g/mol

IUPAC Name

2,2-diethyl-1,5-diphenylimidazo[4,5-b]phenazine

InChI

InChI=1S/C29H26N4/c1-3-29(4-2)31-25-20-27-24(19-28(25)33(29)22-15-9-6-10-16-22)30-23-17-11-12-18-26(23)32(27)21-13-7-5-8-14-21/h5-20H,3-4H2,1-2H3

InChI Key

UOOUPHIKFMZJEA-UHFFFAOYSA-N

Canonical SMILES

CCC1(N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=CC=C5)C=C2N1C6=CC=CC=C6)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.